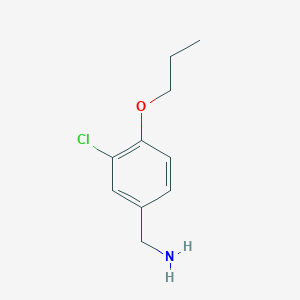

(3-Chloro-4-propoxybenzyl)amine

Description

(3-Chloro-4-propoxybenzyl)amine is a benzylamine derivative featuring a chlorine substituent at the 3-position and a propoxy group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring. Benzylamine derivatives are widely studied in medicinal chemistry due to their roles as intermediates in drug synthesis and their bioactivity profiles, including antimicrobial, anticancer, and CNS-targeting effects .

Properties

IUPAC Name |

(3-chloro-4-propoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPLWEHIQIGKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-propoxybenzyl)amine typically involves the nucleophilic substitution reaction of 3-chloro-4-propoxybenzyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Starting Materials: 3-Chloro-4-propoxybenzyl chloride and ammonia (or an amine).

Reaction Conditions: Reflux in ethanol or methanol.

Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-propoxybenzyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides can be employed.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkoxy-substituted benzylamines.

Scientific Research Applications

(3-Chloro-4-propoxybenzyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-propoxybenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine

- Structure : Combines a 2-chlorobenzyl group with a 4-propoxybenzylidene moiety linked to a piperazine ring.

- Key Features: The 2-chloro substituent on the benzyl group may influence steric hindrance compared to 3-chloro analogs.

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine

- Structure : Features a 3-chloro substituent and a cinnamoylpiperazine group at the 4-position.

- Molecular Weight: 341.83 g/mol, significantly higher than simpler benzylamines due to the cinnamoyl-piperazine extension .

- Applications : Cinnamoyl derivatives are explored for anticancer and anti-inflammatory activity.

4-(3-Chlorophenyl)aniline

- Structure : A biphenyl system with a 3-chloro substituent on one ring and an amine group on the other.

- Lacks the propoxy group, reducing hydrophobicity compared to (3-Chloro-4-propoxybenzyl)amine .

- Applications: Biphenylamines are used in materials science and as intermediates in OLED technologies.

1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Structure : Incorporates a pyrazole ring with a 4-chlorobenzyl group and methyl substituents.

- Key Features :

- Applications : Pyrazole derivatives are prominent in agrochemicals and kinase inhibitors.

Data Table: Structural and Physicochemical Comparison

Research Findings and Trends

- Substituent Position Effects: 3-Chloro vs. Propoxy vs. Piperazine/Cinnamoyl: Alkoxy groups like propoxy enhance lipophilicity, whereas piperazine or cinnamoyl groups introduce hydrogen-bonding or aromatic stacking capabilities .

- Bioactivity Correlations :

Biological Activity

(3-Chloro-4-propoxybenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a propoxy group attached to a benzylamine core, with a chlorine substituent at the meta position. This unique arrangement may influence its biological activities, particularly in terms of pharmacokinetics and selectivity towards various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The compound was tested against various strains of Staphylococcus aureus, showing promising results. For instance, it was found to reduce the MIC of ciprofloxacin (CPX) significantly when used in combination, indicating a synergistic effect that enhances the efficacy of existing antibiotics .

Table 1: Antimicrobial Activity Data

| Compound | Strain | MIC (µg/mL) | Synergistic Effect with CPX |

|---|---|---|---|

| This compound | SA-1199B | 3.13 | Yes |

| This compound | SA-1199 | 1.56 | Yes |

| Control (Ciprofloxacin) | SA-K1902 (norA-) | 8.0 | No |

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit key enzymes involved in DNA synthesis.

- Mechanism of Action : The compound has been shown to inhibit thymidylate synthase, an enzyme critical for DNA replication. This inhibition leads to cytotoxic effects on rapidly dividing cancer cells, making it a candidate for further development in cancer therapeutics .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have indicated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines.

- Cell Lines Tested : THP-1 cells exhibited a cell viability reduction greater than 50% at concentrations as low as 10 µM .

Table 2: Anticancer Activity Data

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| THP-1 | 10 | 48 |

| MCF-7 | 5 | 45 |

| A549 | 20 | 60 |

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the propoxy and chloro groups can significantly alter its biological activity. For instance, variations in the alkyl chain length or branching may enhance or diminish its antimicrobial and anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.